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molecular formula C6H4Cl2N2O B169271 1-(3,5-Dichloropyrazin-2-YL)ethanone CAS No. 136866-39-2

1-(3,5-Dichloropyrazin-2-YL)ethanone

Cat. No. B169271
M. Wt: 191.01 g/mol
InChI Key: IPYUCBQERMHHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174993B2

Procedure details

5 g of 1-(3,5-dichloro-pyrazin-2-yl)-ethanol obtained in step (i) were dissolved in dry DCM (100 ml) at RT in a reaction vessel containing a magnetic stirring bar and 80.7 ml Dess-Martin periodinane (1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one) solution (15% in DCM), and the mixture stirred for 30 min before the reaction was quenched with a saturated aqueous sodium bicarbonate solution (100 ml) and extracted with EtOAc (3×200 ml). The combined organic phases were dried over sodium sulfate, filtered and evaporated to afford the crude product as a brown oil. Purification by flash chromatography on silica gel using a mixture of EtOAc and heptane as the eluent afforded 1-(3,5-dichloro-pyrazin-2-yl)-ethanone as a colorless oil after evaporation of the solvents under reduced pressure. Yield: 1.9 g (38%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:9]([OH:11])[CH3:10])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Cl:1][C:2]1[C:3]([C:9](=[O:11])[CH3:10])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=NC=C(N1)Cl)C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80.7 mL
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
was quenched with a saturated aqueous sodium bicarbonate solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of EtOAc and heptane as the eluent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)Cl)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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